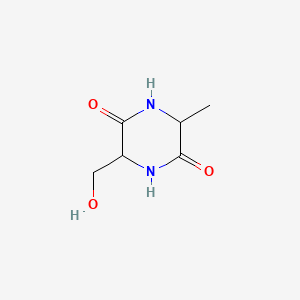

![molecular formula C6H3BrIN3 B1148812 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine CAS No. 1357946-92-9](/img/structure/B1148812.png)

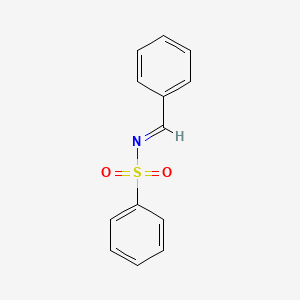

4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine and related compounds often involves complex organic reactions. Various methodologies for synthesizing pyrazolo[3,4-b]pyridines have been developed, including nucleophilic displacement, copper-catalyzed coupling reactions, and regioselective reactions facilitated by ultrasound irradiation or iodine catalysis. For instance, a series of C-4 substituted pyrazolo[3,4-b]pyridine nucleosides were synthesized involving nucleophilic displacement at the C-4 position followed by glycosylation (Sanghvi et al., 1989). Another example includes the synthesis of highly substituted derivatives using 1,3-disubstituted-5-aminopyrazoles and chromones with molecular iodine as a catalyst (Li Zhen-hua, 2011).

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridine derivatives reveals a close conformation between pyrazole and pyridine rings, with various substituents influencing the overall geometry and interactions within the molecules. For instance, in certain derivatives, the pyrazole and pyridine rings are nearly coplanar, highlighting the planarity and potential for π-π interactions within these molecules (Tuanjie Li & Honghong Zhang, 2011).

Chemical Reactions and Properties

Pyrazolo[3,4-b]pyridines undergo various chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic additions, depending on the substituents present on the ring. The reactivity is significantly influenced by the presence of halogens, such as bromo or iodo groups, facilitating further functionalization or coupling reactions. The synthesis and characterization of derivatives highlight the versatility of these compounds in forming bonds with various functional groups (Hiren H. Variya et al., 2019).

Physical Properties Analysis

The physical properties of 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine derivatives vary widely depending on their molecular structure. Factors such as crystallinity, melting points, and solubility are influenced by the nature and position of substituents on the heterocyclic core. Studies on these compounds often involve detailed crystallographic analysis to understand the molecular packing, hydrogen bonding, and other intermolecular interactions that dictate their physical state and stability (J. Quiroga et al., 2010).

科学的研究の応用

Synthesis and Characterization

4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine serves as a key intermediate in the synthesis of various complex polyheterocyclic compounds. Its utility in constructing new chemical entities is highlighted by its reaction with different reagents to produce a range of derivatives. For instance, it has been used to synthesize novel sulfonamide derivatives linked to various functional groups, exhibiting significant antibacterial and antioxidant properties (Hiren H. Variya, V. Panchal, G. Patel, 2019).

Chemical Synthesis and Biological Applications

The precursor, 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, derived from a similar core structure, has been utilized to generate new polyheterocyclic ring systems with potential antibacterial properties. This underscores the importance of such bromo-iodo pyrazolo pyridine derivatives in the development of novel antibacterial agents (E. Abdel‐Latif, Fatima S. Mehdhar, Ghada E. Abdel-Ghani, 2019).

Structural and Molecular Analysis

The detailed structural analysis of derivatives of pyrazolo[3,4-b]pyridine, including those with bromo and iodo substituents, contributes to our understanding of their chemical behavior and potential for further functionalization. This knowledge is crucial for designing compounds with desired physical, chemical, and biological properties (J. Quiroga, Jorge Trilleras, M. Hursthouse, J. Cobo, C. Glidewell, 2010).

作用機序

Target of Action

Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which this compound belongs, have been widely studied due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with various biological targets, including enzymes and receptors.

Mode of Action

For instance, some pyrazolo[3,4-b]pyridines have shown inhibitory activity against certain enzymes .

Result of Action

Some pyrazolo[3,4-b]pyridines have shown significant inhibitory activity, suggesting that they may induce changes at the molecular and cellular levels .

特性

IUPAC Name |

4-bromo-3-iodo-2H-pyrazolo[3,4-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrIN3/c7-3-1-9-2-4-5(3)6(8)11-10-4/h1-2H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZLSZIZAGABEEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(NN=C2C=N1)I)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrIN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

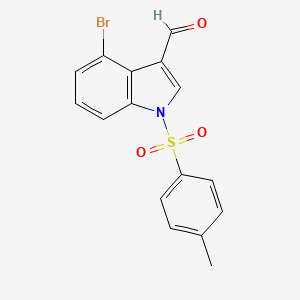

![3-Hexadecyl-2-[3-(3-hexadecyl-2(3H)-benzoxazolylidene)-1-propenyl]benzoxazolium, Iodide](/img/structure/B1148736.png)

![Methyl 2-methoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate](/img/structure/B1148741.png)